Co-Crystal Structure Availability: DC-CPin7 Enables Rational Drug Design
DC-CPin7 is distinguished by a high-resolution co-crystal structure with the CBP bromodomain, which has been deposited in the Protein Data Bank (PDB) [1]. This structure reveals key interactions, including water-mediated hydrogen bonding and the specific binding pose of its tetrahydroquinolin methyl carbamate scaffold [1]. In contrast, other early CBP bromodomain hit compounds, such as the second hit identified in the same virtual screening campaign, lack a reported co-crystal structure, leaving their binding modes uncharacterized [1].
| Evidence Dimension | Availability of high-resolution co-crystal structure with CBP bromodomain |
|---|---|
| Target Compound Data | High-resolution co-crystal structure obtained and deposited in PDB |
| Comparator Or Baseline | Second hit compound from the same virtual screening campaign: No co-crystal structure reported |
| Quantified Difference | Qualitative difference: Structure available vs. not available |
| Conditions | X-ray crystallography; CBP bromodomain |
Why This Matters
The co-crystal structure provides a rational basis for structure-based drug design and selectivity engineering, a capability not available with comparators lacking this data.
- [1] Chen Y, Bi X, Zhang F, Sun Z, Xu P, Jiang H, Lu W, Lu T, Ding H, Zhang N, Jiang H, Chen K, Zhou B, Luo C. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Bioorg Chem. 2020;101:103991. View Source
